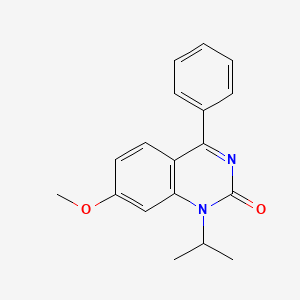
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one is a quinazoline derivative known for its diverse chemical properties and potential applications in various scientific fields. Quinazoline derivatives are often studied for their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and an isocyanate compound.
Cyclization: The aniline derivative undergoes cyclization with the isocyanate to form the quinazoline core.
Substitution: The methoxy and phenyl groups are introduced through substitution reactions.
Final Steps: The propan-2-yl group is added to complete the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Utilizing techniques such as crystallization and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methoxy-4-phenyl-1-(propan-2-yl)quinazolin-2(1H)-one involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylquinazoline: Lacks the methoxy and propan-2-yl groups.
7-Methoxyquinazoline: Lacks the phenyl and propan-2-yl groups.
1-(Propan-2-yl)quinazoline: Lacks the methoxy and phenyl groups.
Eigenschaften
CAS-Nummer |
22760-25-4 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
7-methoxy-4-phenyl-1-propan-2-ylquinazolin-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)20-16-11-14(22-3)9-10-15(16)17(19-18(20)21)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI-Schlüssel |
OZGFGNRVQIDYFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=CC(=C2)OC)C(=NC1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


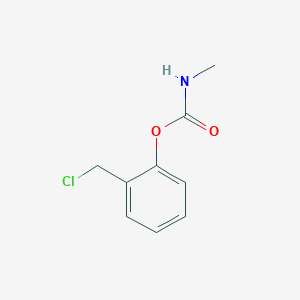
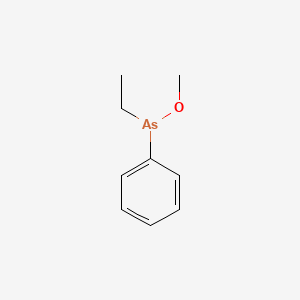
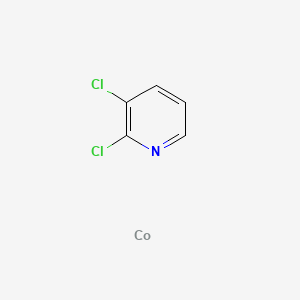
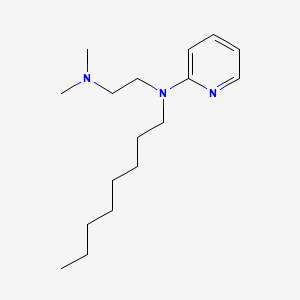
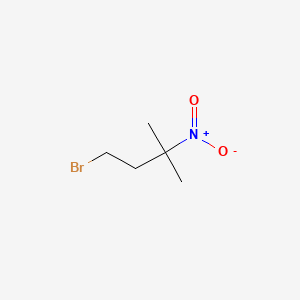
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

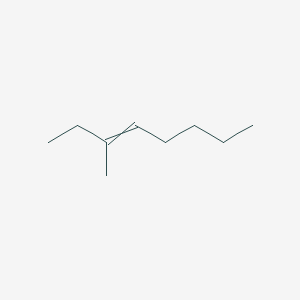
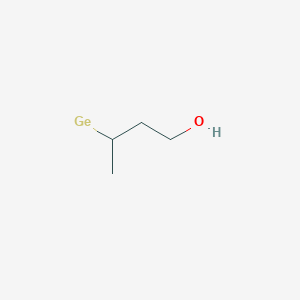




![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
